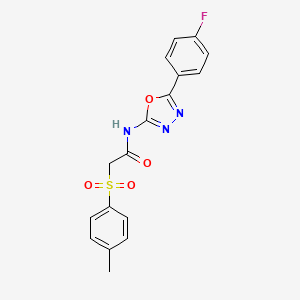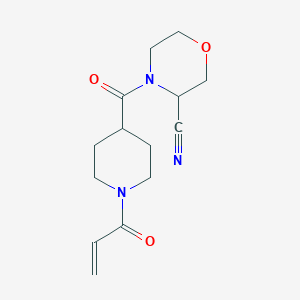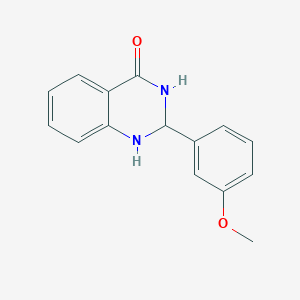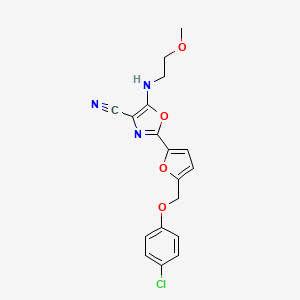
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide” is a complex organic molecule. It contains a fluorophenyl group, an oxadiazole ring, and a tosylacetamide moiety . These components are common in many pharmaceuticals and could potentially exhibit a variety of biological activities .
Molecular Structure Analysis
The molecular structure of a similar compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was determined using spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Scientific Research Applications
Antimicrobial Properties
- Antimicrobial Activities : N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide derivatives have demonstrated notable antimicrobial properties. For instance, the presence of fluorine atoms in these compounds has been shown to enhance their antimicrobial effects against various bacterial and fungal strains (Parikh & Joshi, 2014).
- Antifungal Effects : Specific derivatives of this compound have shown potent antifungal effects. For example, certain triazole-oxadiazole compounds, which include elements of the this compound structure, were found to be effective against Candida species, indicating their potential as antifungal agents (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Anticancer Properties
- Cytotoxicity against Cancer Cells : Several studies have investigated the anticancer properties of derivatives of this compound. For instance, certain derivatives exhibited potent cytotoxicity against the MCF-7 cell line (breast carcinoma), suggesting their potential in cancer treatment (Naik, Mahanthesha, & Suresh, 2022).
Anti-Inflammatory and Analgesic Properties
- Anti-Inflammatory and Analgesic Actions : Novel derivatives of 1,3,4-oxadiazole, including those related to this compound, have been evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies indicate the diverse pharmacological capabilities of these compounds (Faheem, 2018).
Material Science Applications
- Fluorescence in Material Science : Compounds containing 1,3,4-oxadiazole structures, similar to this compound, have been used in material sciences, particularly in the study of fluorescence. Their unique properties make them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices (Cooper et al., 2022).
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S/c1-11-2-8-14(9-3-11)26(23,24)10-15(22)19-17-21-20-16(25-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDIBOXBXMRSKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2417177.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2417180.png)
![3-chloro-4-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2417181.png)
![5-(7-fluoroquinazolin-4-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2417182.png)

![3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2417186.png)


